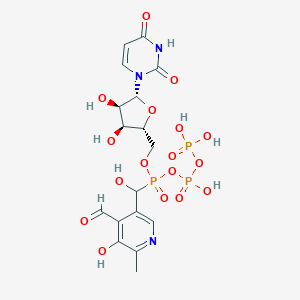

Uridine triphosphopyridoxal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

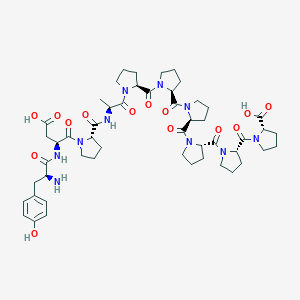

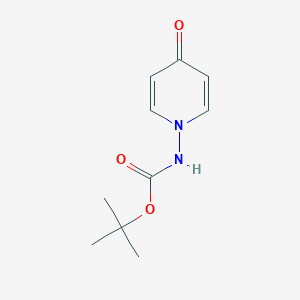

Uridine triphosphopyridoxal (UTP-PDX) is a modified nucleotide that has been gaining attention in scientific research due to its unique properties. It is a derivative of uridine triphosphate (UTP) that has been modified with pyridoxal phosphate (PDX), a form of vitamin B6. This modification enhances the stability and reactivity of the nucleotide, making it a useful tool in biochemical and physiological studies.

Mecanismo De Acción

Uridine triphosphopyridoxal acts as a substrate for enzymes involved in RNA editing, such as adenosine deaminases that act on RNA (ADARs). When incorporated into RNA molecules, Uridine triphosphopyridoxal can be deaminated by ADARs, leading to the formation of inosine. This process can alter the structure and function of RNA molecules, providing insight into the role of RNA editing in biological processes.

Efectos Bioquímicos Y Fisiológicos

Uridine triphosphopyridoxal has been shown to have a variety of biochemical and physiological effects, including the ability to enhance RNA editing efficiency and alter RNA secondary structure. Additionally, Uridine triphosphopyridoxal has been shown to modulate the activity of ion channels and receptors, indicating a potential role in neuronal signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One major advantage of using Uridine triphosphopyridoxal in lab experiments is its stability and reactivity, which allows for precise control over experimental conditions. Additionally, Uridine triphosphopyridoxal can be easily incorporated into RNA molecules, making it a valuable tool for studying RNA editing. However, one limitation of using Uridine triphosphopyridoxal is its cost, which may limit its accessibility for some researchers.

Direcciones Futuras

There are several potential future directions for research involving Uridine triphosphopyridoxal. One area of interest is the development of new methods for incorporating Uridine triphosphopyridoxal into RNA molecules, which could enhance the efficiency and specificity of RNA editing experiments. Additionally, Uridine triphosphopyridoxal could be used to study the role of RNA editing in disease states, such as cancer and neurological disorders. Finally, the use of Uridine triphosphopyridoxal in the development of new therapeutics targeting RNA editing enzymes could have significant clinical implications.

Métodos De Síntesis

The synthesis of Uridine triphosphopyridoxal involves the enzymatic modification of UTP with PDX. The enzyme responsible for this modification is pyridoxal kinase, which catalyzes the transfer of a phosphate group from ATP to PDX, forming pyridoxal 5'-phosphate (PLP). PLP then reacts with UTP to form Uridine triphosphopyridoxal. This synthesis method has been optimized for high yield and purity, making Uridine triphosphopyridoxal readily available for research purposes.

Aplicaciones Científicas De Investigación

Uridine triphosphopyridoxal has been used in a variety of scientific studies due to its ability to mimic natural nucleotides while also possessing unique properties. One major application of Uridine triphosphopyridoxal is in the study of RNA editing, a process in which the nucleotide sequence of RNA is altered after transcription. Uridine triphosphopyridoxal can be incorporated into RNA molecules and used to study the effects of editing on RNA structure and function.

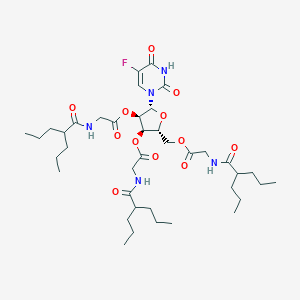

Propiedades

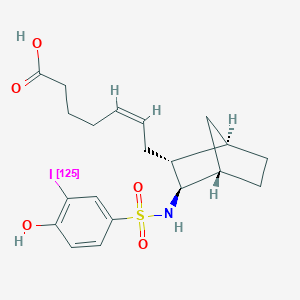

Número CAS |

135145-98-1 |

|---|---|

Nombre del producto |

Uridine triphosphopyridoxal |

Fórmula molecular |

C17H22N3O17P3 |

Peso molecular |

633.3 g/mol |

Nombre IUPAC |

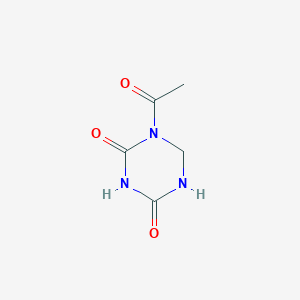

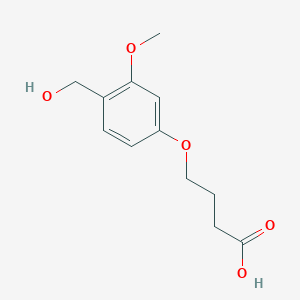

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)-hydroxymethyl]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H22N3O17P3/c1-7-12(23)9(5-21)8(4-18-7)16(26)38(28,36-40(32,33)37-39(29,30)31)34-6-10-13(24)14(25)15(35-10)20-3-2-11(22)19-17(20)27/h2-5,10,13-16,23-26H,6H2,1H3,(H,32,33)(H,19,22,27)(H2,29,30,31)/t10-,13-,14-,15-,16?,38?/m1/s1 |

Clave InChI |

CHAPHWPIBXRRED-HNEPOKBBSA-N |

SMILES isomérico |

CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |

SMILES |

CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |

SMILES canónico |

CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |

Sinónimos |

uridine triphosphopyridoxal UTP-PL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.